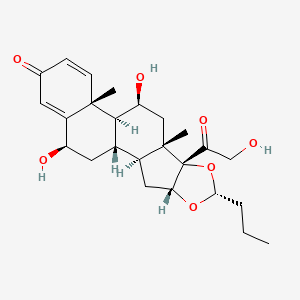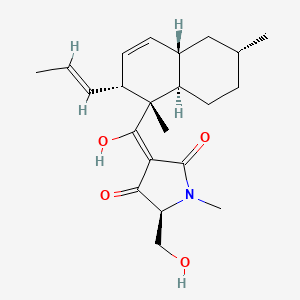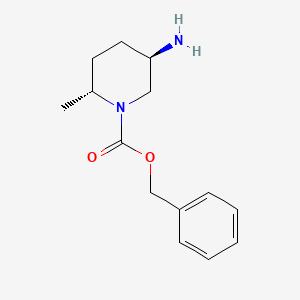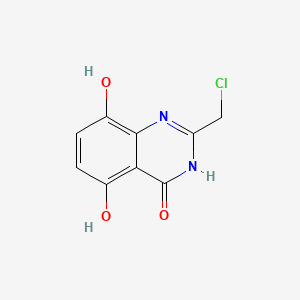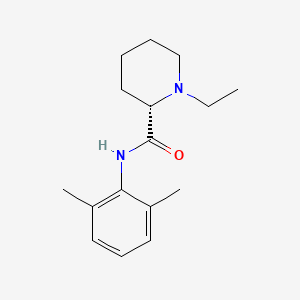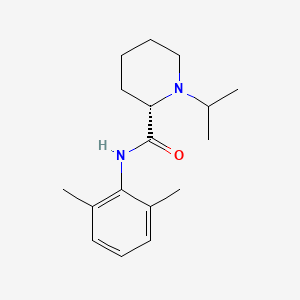
(S)-Imazamox
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Imazamox is a chiral herbicide belonging to the imidazolinone class of compounds. It is widely used in agriculture to control a broad spectrum of weeds in various crops, including soybeans, sunflowers, and legumes. The compound is known for its selective action, targeting specific enzymes in plants, which makes it an effective and environmentally friendly herbicide.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Imazamox involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-chloro-4,5-dimethylpyridine with ethyl 2-aminopropanoate under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the imidazolinone ring.
Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing highly selective catalysts to improve the enantiomeric purity of the final product.
Purification: Advanced purification techniques such as crystallization and chromatography are used to achieve high purity levels.
化学反应分析
Types of Reactions: (S)-Imazamox undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Major Products:
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Reduced imidazolinone derivatives.
Substitution Products: Various substituted imidazolinone derivatives depending on the nucleophile used.
科学研究应用
(S)-Imazamox has a wide range of applications in scientific research, including:
Agricultural Chemistry: Used extensively in the study of herbicide resistance and the development of new herbicidal formulations.
Biological Research: Investigated for its effects on plant physiology and biochemistry, particularly in understanding enzyme inhibition mechanisms.
Medicinal Chemistry:
Environmental Science: Studied for its environmental impact, degradation pathways, and the development of bioremediation strategies.
作用机制
(S)-Imazamox exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting AHAS, this compound disrupts protein synthesis and cell growth in susceptible plants, leading to their eventual death. The molecular targets and pathways involved include the binding of this compound to the active site of AHAS, preventing the enzyme from catalyzing its normal reactions.
相似化合物的比较
Imazapyr: Another imidazolinone herbicide with a similar mode of action but different selectivity and spectrum of activity.
Imazethapyr: Similar to (S)-Imazamox but with variations in its chemical structure that affect its herbicidal properties.
Imazapic: Shares the imidazolinone core structure but differs in its application and environmental behavior.
Uniqueness of this compound: this compound is unique due to its high selectivity for certain crops, allowing for effective weed control without harming the desired plants. Its chiral nature also contributes to its specificity and reduced environmental impact compared to its racemic counterparts.
属性
CAS 编号 |
355838-61-8 |
|---|---|
分子式 |
C15H19N3O4 |
分子量 |
305.334 |
IUPAC 名称 |
5-(methoxymethyl)-2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m0/s1 |
InChI 键 |
NUPJIGQFXCQJBK-HNNXBMFYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=N1)C2=NC=C(C=C2C(=O)O)COC)C |
同义词 |
5-Methoxymethyl-2-((4S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) Nicotinic Acid; 2-[(4S)-4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic Acid |
产品来源 |
United States |
Q1: The research emphasizes the importance of understanding enantioselectivity in pesticide risk assessment. Why is it crucial to investigate the different enantiomers of chiral herbicides like Imazamox, and what are the potential implications for environmental and human health?
A2: Many pesticides, including Imazamox, are chiral compounds, meaning they exist in two non-superimposable mirror-image forms (enantiomers). Crucially, these enantiomers can exhibit different biological activities. [] Investigating the specific effects of each enantiomer, such as (S)-Imazamox, is essential because:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


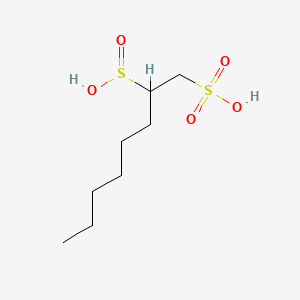
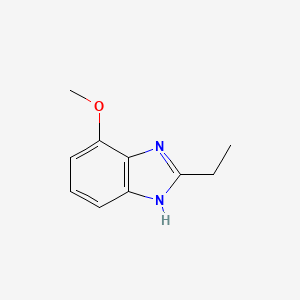
![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)
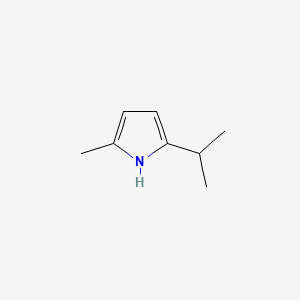
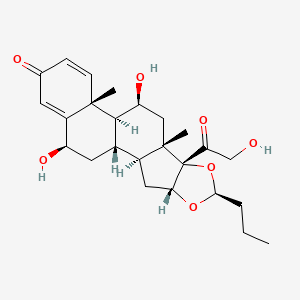
![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)
